Product packaging for O-(2-Methylpropyl)-L-tyrosine(Cat. No.:CAS No. 38589-89-8)

O-(2-Methylpropyl)-L-tyrosine

Cat. No.: B3133319
CAS No.: 38589-89-8
M. Wt: 237.29 g/mol
InChI Key: YIACUWYMFUHIMC-UHFFFAOYSA-N
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Description

O-(2-Methylpropyl)-L-tyrosine is a synthetic, non-natural derivative of the proteinogenic amino acid L-tyrosine, offered as a high-purity building block for advanced chemical and biochemical research. In peptide science, tyrosine-rich peptides serve as versatile platforms for creating functional biomaterials, where the phenolic side chain contributes to molecular assembly through interactions such as π-π stacking . The modification of tyrosine's phenolic group, as seen in this derivative, can be strategically used to alter the physicochemical properties of peptides, influencing their self-assembly behavior and stability . Furthermore, tyrosine-based molecular frameworks have significant utility in medicinal chemistry, particularly in the design of prodrugs for antiviral compounds. Research on similar tyrosine-ester conjugates has demonstrated their role in enhancing the oral bioavailability of polar drugs by increasing lipophilicity and enabling more efficient transport across cellular membranes . As a modified amino acid, this compound provides researchers with a critical tool for incorporating non-canonical functionality into peptides and synthetic drug candidates, facilitating explorations in biomimetic material synthesis and the optimization of drug delivery systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO3 B3133319 O-(2-Methylpropyl)-L-tyrosine CAS No. 38589-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(2)8-17-11-5-3-10(4-6-11)7-12(14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIACUWYMFUHIMC-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307236
Record name O-(2-Methylpropyl)-L-tyrosine
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URL https://comptox.epa.gov/dashboard/DTXSID501307236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38589-89-8
Record name O-(2-Methylpropyl)-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38589-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(2-Methylpropyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for O 2 Methylpropyl L Tyrosine and Its Precursors

Strategies for O-Alkylation of the L-Tyrosine Phenolic Hydroxyl Group

The introduction of an alkyl group, such as the 2-methylpropyl (isobutyl) group, onto the phenolic oxygen of L-tyrosine is the key transformation in the synthesis of O-(2-Methylpropyl)-L-Tyrosine. Various chemical methods have been developed to achieve this O-alkylation, each with its own set of advantages and challenges. The primary methods revolve around forming an ether linkage at the phenolic hydroxyl position.

A primary strategy for the O-alkylation of the tyrosine phenol (B47542) is through nucleophilic substitution reactions, often employing a variation of the Williamson ether synthesis. In this approach, the phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide, such as 2-methylpropyl bromide or iodide, to form the desired ether linkage.

However, direct alkylation of unprotected L-tyrosine is problematic due to the presence of multiple nucleophilic sites (amino and carboxylate groups) and the poor solubility of tyrosine in many organic solvents. Therefore, this reaction is typically performed on a protected L-tyrosine precursor. academie-sciences.fr Even with protected precursors, the reaction can be challenging. For instance, one reported synthesis of O-(4-alkynylpropyl)-L-tyrosine via nucleophilic substitution on N-tert-butyloxycarbonyl-L-tyrosine methyl ester resulted in a very low yield of only 3.9%. google.com The efficiency of this step is highly dependent on the choice of solvent, base, and reaction conditions, and optimization is often required to minimize side reactions and improve yields. google.com

To achieve selective O-alkylation, the amino and carboxyl groups of L-tyrosine must be temporarily blocked using protecting groups. wikipedia.org This strategy prevents unwanted N-alkylation and O-alkylation at the carboxyl group and improves the solubility of the starting material in organic solvents. academie-sciences.frcaltech.edu

The synthesis often begins with the protection of the carboxylic acid, typically by converting it to an ester, such as a methyl or benzyl (B1604629) ester. academie-sciences.frgoogle.com Subsequently, the amino group is protected. Common protecting groups for the amine include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). academie-sciences.fr

Orthogonal Protection Strategy: A key concept in multi-step synthesis is the use of an orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the others. wikipedia.org For L-tyrosine, a common strategy is:

Carboxyl Group: Protected as a benzyl ester (removable by hydrogenolysis).

Amino Group: Protected as an Fmoc group (removable by a base like piperidine).

Phenolic Hydroxyl Group: Can be protected as a tert-butyl ether (removable by acid). wikipedia.org

Once the amino and carboxyl groups are protected, the phenolic hydroxyl group can be selectively alkylated. Following the O-alkylation step, the protecting groups are removed (deprotection) to yield the final product. A reported synthesis for O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine starts with L-tyrosine and proceeds through sequential esterification, amidation, and then a one-pot etherification/hydrolysis to yield the target compound. google.com This highlights a typical workflow where protecting groups guide the reaction sequence.

Protecting GroupTarget Functional GroupTypical Reagent for IntroductionTypical Removal Condition
Boc (tert-butoxycarbonyl)AminoDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong Acid (e.g., Trifluoroacetic Acid)
Fmoc (Fluorenylmethyloxycarbonyl)AminoFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)
Benzyl (Bn) Carboxyl / Phenolic HydroxylBenzyl bromide (BnBr)Hydrogenolysis (H₂, Pd/C)
Methyl/Ethyl Ester CarboxylMethanol/Ethanol, Acid catalystSaponification (e.g., NaOH), then Acidification
t-Butyl (tBu) Carboxyl / Phenolic HydroxylIsobutylene, Acid catalystStrong Acid (e.g., Trifluoroacetic Acid)

Stereoselective Synthesis and Enantiomeric Purity Considerations

Maintaining the L-configuration at the α-carbon is critical for the biological activity of amino acid derivatives. The synthesis of this compound must be stereoselective, preserving the original chirality of the L-tyrosine starting material.

Typically, syntheses start with enantiomerically pure L-tyrosine, and the subsequent reaction conditions are chosen to be mild enough to avoid racemization at the chiral center. irb.hr The α-proton of amino acids can be susceptible to abstraction by strong bases, which would lead to a loss of stereochemical integrity. Therefore, the choice of base for the O-alkylation step is critical. caltech.edu

High enantiomeric purity is a key quality metric for these compounds. Modern analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are used to verify the enantiomeric excess (ee) of the final product. For many O-alkyl-L-tyrosine derivatives, reported syntheses achieve excellent results, with ee values often exceeding 99%. google.com

In some advanced strategies, particularly for radiolabeling, chiral precursors are designed to ensure the retention of stereochemistry during the synthetic sequence. For example, a nickel(II) complex of a Schiff's base derived from L-tyrosine has been developed as a precursor for the synthesis of radiolabeled O-alkylated tyrosine analogs. researchgate.netnih.gov This approach helps to lock the stereocenter, preventing racemization during nucleophilic substitution steps and ensuring high enantiomeric purity (94-97%) in the final product. researchgate.netnih.gov

DerivativeReported YieldEnantiomeric Excess (ee)Reference
O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine61.5% (overall)>99% google.com
General O-alkyl-L-tyrosine derivatives80-86% (2-3 steps)>99%
[¹⁸F]FET (via Ni(II) complex precursor, Kryptofix)40-45%94-95% researchgate.netnih.gov
[¹⁸F]FET (via Ni(II) complex precursor, TBAC)40-45%96-97% researchgate.netnih.gov
[¹²⁵I]iodo-L-TIC(OH) derivatives51-78%>99% nih.gov

Preparation of Labeled this compound Analogs for Research Probes

Isotopically labeled amino acids are invaluable tools in biomedical research, particularly as tracers in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) for imaging metabolic processes like tumor growth. nih.govsnmjournals.org O-alkylated tyrosine analogs, especially those labeled with radioisotopes like Fluorine-18 or Iodine-123, are of significant interest. nih.govsnmjournals.org

The introduction of an isotope can be achieved through various methods, depending on the isotope and its desired position in the molecule.

Fluorination: Radiofluorination, particularly with the positron-emitter Fluorine-18 ([¹⁸F], t½ ≈ 110 min), is widely used for PET tracers. researchgate.net A common strategy for producing ¹⁸F-labeled O-alkyl tyrosine derivatives, such as the well-established tracer O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), involves a nucleophilic substitution reaction. snmjournals.orgresearchgate.net In this process, cyclotron-produced [¹⁸F]fluoride is used to displace a good leaving group (like a tosylate or mesylate) from the alkyl chain of a protected tyrosine precursor. researchgate.netgoogle.com

Iodination: Radioiodinated tyrosine analogs are also important, especially for SPECT imaging. nih.gov These are often prepared via electrophilic aromatic substitution on the tyrosine ring or through more modern methods involving organotin or organoboron precursors, which allow for greater control and milder reaction conditions. nih.gov

Deuteration/Tritiation: Stable isotopes like Deuterium (B1214612) (²H) or the radioisotope Tritium (³H) can be incorporated to create probes for Nuclear Magnetic Resonance (NMR) studies or metabolic pathway analysis. nih.govresearchgate.net For example, reductive deoxygenation/deuteration sequences can be employed on suitable precursors to install deuterium atoms at specific positions. nih.gov

The success of a radiosynthesis, especially for short-lived isotopes like ¹⁸F, depends heavily on the design of the labeling precursor. meduniwien.ac.at The precursor must be stable, readily synthesized, and highly reactive under the specific conditions of the radiolabeling step to ensure high yields and purity in a short amount of time. researchgate.net

For the synthesis of ¹⁸F-labeled O-alkyl tyrosine tracers via nucleophilic fluorination, the precursor is typically a fully protected L-tyrosine derivative where the alkyl group on the phenolic oxygen is terminated with a good leaving group. google.com

Common Precursor Features:

Protected Core: The amino and carboxyl groups are protected (e.g., N-trityl and tert-butyl ester) to prevent side reactions. researchgate.net

Leaving Group: The O-alkyl chain is functionalized with a leaving group such as tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). researchgate.netgoogle.com The tosylate group is very commonly used. researchgate.net

Stereochemical Control: Chiral precursors, such as the previously mentioned Ni(II) complexes, can be used to ensure the final product has high enantiomeric purity. researchgate.netnih.gov

Organometallic Precursors: For radiohalogenations on the aromatic ring, organotin (stannane) precursors have proven effective for both radioiodination and radiofluorination, offering a versatile route to various labeled analogs. nih.gov

Precursor TypeTarget IsotopeKey FeaturesExample Application
O-(2-tosyloxyethyl)-N-trityl-L-tyrosine-tert-butyl ester (TET)¹⁸FFully protected tyrosine with a tosylate leaving group on the ethyl chain.Automated synthesis of [¹⁸F]FET. researchgate.net
Ni(II) complex of a Schiff's base of (S)-tyrosine¹⁸FChiral complex that maintains enantiomeric purity during fluorination.Synthesis of enantiomerically pure [¹⁸F]FET. researchgate.netnih.gov
Organotin derivatives of TIC(OH)¹⁸F, ¹²⁵IOrganometallic precursor enabling Cu-mediated radiofluorination or radioiodination.Synthesis of [¹⁸F]fluoro- and [¹²⁵I]iodo-L-TIC(OH) analogs. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The chemical synthesis of O-alkylated L-tyrosine derivatives typically involves the O-alkylation of the phenolic hydroxyl group of L-tyrosine. This process often requires the protection of the amino and carboxyl functional groups to prevent side reactions. academie-sciences.frresearchgate.net The optimization of reaction parameters such as protecting groups, catalysts, solvents, temperature, and reaction time is crucial for maximizing the yield and purity of the desired product.

Protecting Group Strategies: The choice of protecting groups for the amine and carboxyl functionalities of L-tyrosine is a critical first step. N-acyl protecting groups like Acetyl (Ac), Carbamates such as tert-Butoxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc), or Benzyloxycarbonyl (Cbz) are well-tolerated in subsequent reaction steps. researchgate.net Similarly, the carboxyl group is often protected as a methyl, tert-butyl, or benzyl ester. researchgate.net The use of a bulky nitrogen protecting group, such as a trityl group, can be instrumental in preventing racemization at the chiral center during the alkylation process. nih.gov For instance, the synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine has been achieved using precursors with both N-Boc and N-trityl protection, followed by deprotection. researchgate.netmdpi.com

Catalysis and Reaction Conditions: Transition metal-mediated approaches have been explored for the O-alkylation of tyrosine. Tilley et al. demonstrated the O-alkylation of a tyrosine residue using an electrophilic π-allyl palladium complex generated from an allylic acetate (B1210297) and palladium(II) acetate. rsc.org This reaction proceeded at a pH of 8.5-9 within 45 minutes. rsc.org More recently, photoredox catalysis has emerged as a powerful tool for the functionalization of tyrosine derivatives, although much of the focus has been on C-H functionalization rather than direct O-alkylation. researchgate.net

The optimization of reaction conditions often involves screening various solvents, bases, and temperatures. High-throughput experimentation (HTE) is increasingly adopted in both industrial and academic laboratories to accelerate the optimization of reaction conditions. acs.org For the synthesis of related compounds, parameters such as solvent mixture, solvent ratio, and the quantity of base have been shown to significantly affect product quality and isomer ratio. srce.hr Temperature control is also vital; for example, in the oxidative coupling of phenylpropanoids, lower temperatures (0 °C) led to decreased conversion and selectivity, while elevated temperatures (reflux) could be beneficial under specific solvent and oxidant conditions. scielo.br

The following table summarizes optimized conditions found in the academic synthesis of various tyrosine derivatives, illustrating the types of parameters that are typically optimized.

Tyrosine DerivativeKey Reaction StepCatalyst/ReagentSolventTemperatureTimeYieldReference
O-Alkylated TyrosineO-AlkylationPd(OAc)₂ / π-allyl complexAqueous buffer (pH 8.5-9)Not specified45 min50-65% (monoadduct) rsc.org
Benzylic Alkylated TyrosinePhotoredox C-H AlkylationPhotocatalystAcetonitrile (B52724) (MeCN)Room TempNot specifiedup to 96% researchgate.net
O-(2-[¹⁸F]fluoroethyl)-L-tyrosineNucleophilic FluoroalkylationPhase Transfer CatalystNot specifiedMicrowave2-3 min85-95% (per step) researchgate.net
(±)-trans-dehydrodiferulate dimethyl esterOxidative CouplingAg₂O (0.5 equiv.)AcetonitrileRoom Temp4 h85.8% selectivity scielo.br
Dibenzofuran α-amino acidPd(II)-catalyzed C-O CyclizationPd(OAc)₂ / Ag₂CO₃Toluene90 °C18 h33-52% acs.org

Green Chemistry Principles and Sustainable Synthesis Approaches for Tyrosine Derivatives

Growing environmental concerns have spurred the development of sustainable and "green" synthetic methods for producing fine chemicals, including tyrosine derivatives. frontiersin.org These approaches focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency and atom economy.

Biocatalysis and Enzymatic Synthesis: A prominent green strategy is the use of enzymes and whole-cell biocatalysts. mdpi.com Traditional chemical synthesis of L-tyrosine derivatives often requires multiple protection/deprotection steps, harsh conditions, and metal catalysts, which can lead to significant waste and environmental pollution. researchgate.net In contrast, enzymatic methods offer high selectivity under mild conditions, often in aqueous media. researchgate.net

For example, engineered tyrosine phenol lyase (TPL) has been used for the single-step synthesis of various 3-substituted L-tyrosine derivatives from pyruvate (B1213749) and the corresponding substituted phenols with excellent enantiomeric excess (>97%). researchgate.net This biocatalytic approach represents an environmentally friendly alternative with high atom economy. researchgate.netresearchgate.net Another biocatalytic strategy involves a one-pot, two-step cascade using a monooxygenase (P450 BM3) to first hydroxylate a monosubstituted arene, followed by a TPL-catalyzed reaction with pyruvate and ammonia (B1221849) to yield L-tyrosine derivatives. researchgate.netacs.org This method has been successfully used to produce 3-methyl-L-tyrosine from toluene. acs.org

Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. researchgate.net Research has explored the use of water, the most environmentally benign solvent, for reactions like the Knoevenagel condensation to produce thiazolidinedione derivatives, using L-tyrosine itself as an eco-friendly catalyst. derpharmachemica.com Other green solvents that have been successfully employed in the synthesis of various heterocyclic compounds include ethanol, the biomass-derived solvents γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ionic liquids. researchgate.nettandfonline.commdpi.comrsc.org For instance, a series of 2-ethoxycarbonylthieno[2,3-b]quinolines were synthesized in GVL. rsc.org L-proline has also been used as a non-toxic, eco-friendly catalyst in place of hazardous amines for Knoevenagel condensations in ethanol. tandfonline.com

The following table provides a comparative overview of traditional versus green chemistry approaches for the synthesis of tyrosine derivatives and related compounds.

ParameterTraditional Chemical SynthesisGreen/Sustainable Synthesis
CatalystMetal catalysts, strong acids/bases, toxic amines (e.g., pyridine, piperidine) researchgate.nettandfonline.comEnzymes (e.g., Tyrosine Phenol Lyase), green catalysts (e.g., L-tyrosine, L-proline) researchgate.netderpharmachemica.comtandfonline.com
SolventHalogenated solvents (e.g., Dichloromethane), Benzene, Toluene scielo.brresearchgate.netWater, Ethanol, 2-MeTHF, γ-valerolactone (GVL), Ionic Liquids, Solvent-free conditions researchgate.netderpharmachemica.comtandfonline.commdpi.comrsc.org
Reaction ConditionsHarsh conditions (e.g., high temperatures, anhydrous environments), multiple steps researchgate.netMild conditions (e.g., room temperature, aqueous media), one-pot or cascade reactions researchgate.netacs.org
Atom EconomyOften low due to protection/deprotection steps and side reactions researchgate.netHigh, especially in enzymatic reactions that form C-C and C-N bonds directly researchgate.net
Waste GenerationGenerates significant organic and inorganic waste researchgate.netMinimized waste, biodegradable components researchgate.nettandfonline.com

The adoption of these green chemistry principles not only reduces the environmental impact of chemical synthesis but also can lead to more efficient and cost-effective processes for producing valuable compounds like this compound and its precursors. frontiersin.org

Comprehensive Spectroscopic and Advanced Analytical Characterization for Academic Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of O-(2-Methylpropyl)-L-tyrosine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to each unique proton in the structure. The aromatic protons on the tyrosine ring typically appear as two doublets, a result of their ortho- and meta-coupling. The protons of the isobutyl group attached to the phenolic oxygen also show distinct signals: a doublet for the two methylene (B1212753) protons (O-CH₂) and a multiplet for the methine proton (CH), which is further split by the adjacent methyl groups. The two methyl groups of the isobutyl moiety often appear as a doublet. The protons of the chiral center (α-proton) and the amino group (NH₂) also provide key signals for confirming the structure.

Interactive Data Table: Representative NMR Data

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH~7.10 (d)~130.0
Aromatic CH~6.85 (d)~114.5
α-CH~3.70 (t)~55.0
β-CH₂~2.95 (m)~37.0
O-CH₂ (isobutyl)~3.70 (d)~74.5
CH (isobutyl)~2.05 (m)~28.0
CH₃ (isobutyl)~1.00 (d)~19.0
COOHNot typically observed~175.0
NH₂VariableNot applicable

Note: Exact chemical shifts can vary depending on the solvent and concentration.

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound and to study its fragmentation patterns. Electrospray ionization (ESI) is a common technique used for this analysis.

The exact mass of the protonated molecule [M+H]⁺ can be measured with high precision, allowing for the confirmation of its elemental composition. For this compound (C₁₃H₁₉NO₃), the expected monoisotopic mass is 237.1365 Da. HRMS can verify this value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound may include the loss of the carboxyl group (as CO₂ or H₂O and CO), cleavage of the isobutyl group, and fragmentation of the amino acid backbone.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is typical for the O-H stretch of the carboxylic acid and the N-H stretch of the amino group. A strong absorption around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the carboxyl group. The C-O stretching vibrations of the ether linkage and the carboxylic acid will also be present. Aromatic C-H and C=C stretching vibrations will appear in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. This technique can be particularly useful for studying the molecule in aqueous solutions.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy in Solution-Phase Research

UV-Vis Spectroscopy: this compound exhibits characteristic ultraviolet (UV) absorption due to the presence of the aromatic tyrosine chromophore. In a neutral aqueous solution, it typically shows an absorption maximum (λ_max) around 275 nm. The molar absorptivity at this wavelength is a useful parameter for quantifying the concentration of the compound in solution. The position of the absorption maximum can be influenced by the pH of the solution due to the ionization state of the carboxyl and amino groups.

Fluorescence Spectroscopy: Like tyrosine itself, this compound is expected to be fluorescent. When excited at its absorption maximum (around 275 nm), it will emit light at a longer wavelength, typically in the range of 300-310 nm. Fluorescence spectroscopy is a highly sensitive technique that can be used to study the local environment of the tyrosine residue and its interactions with other molecules.

Chromatographic Techniques for Purity Assessment, Separation, and Isomer Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for assessing the purity of this compound, separating it from related compounds, and analyzing its isomeric composition.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the chemical purity of this compound. Using a C18 column and a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid, a sharp, symmetrical peak should be observed for the pure compound. The retention time is characteristic of the molecule under specific chromatographic conditions. Chiral HPLC can be employed to confirm the enantiomeric purity and ensure the compound is the L-isomer.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound usually requires derivatization to increase its volatility. For instance, the carboxylic acid and amino groups can be esterified and acylated, respectively. The resulting derivative can then be analyzed by GC-MS, which provides both retention time data for separation and mass spectral data for identification.

X-ray Crystallography for Solid-State Structure Determination of Derivatives (if applicable)

While obtaining single crystals of this compound itself might be challenging, X-ray crystallography of its derivatives can provide definitive proof of its three-dimensional structure in the solid state. By forming a salt or a co-crystal with another molecule, or by preparing a suitable crystalline derivative (e.g., an N-protected version), it may be possible to grow crystals suitable for X-ray diffraction analysis.

This technique would unambiguously determine the bond lengths, bond angles, and conformation of the molecule, as well as its stereochemistry at the chiral center. The resulting crystal structure would provide the most detailed and accurate picture of the molecule's atomic arrangement.

Investigation of Biochemical Interactions and Molecular Recognition Mechanisms in Model Systems

Interactions with Amino Acid Transporter Systems

The cellular uptake of amino acids and their derivatives is a critical determinant of their biological activity. For tyrosine analogs, the System L amino acid transporters, particularly LAT1, are of significant interest due to their overexpression in various cancer cells to meet the high demand for protein synthesis. nih.govkanazawa-u.ac.jp

Research on tyrosine derivatives has shed light on the substrate recognition by the L-type amino acid transporter 1 (LAT1). LAT1 is a key transporter for large neutral amino acids, including tyrosine, and is responsible for their transport across the blood-brain barrier and into cancer cells. nih.govresearchgate.netbiorxiv.org The transporter operates as an obligatory exchanger, meaning the influx of one amino acid is coupled to the efflux of another. nih.gov

Studies on O-(2-[18F]fluoroethyl)-L-tyrosine (FET), a structurally similar compound to O-(2-Methylpropyl)-L-tyrosine, have demonstrated that it is a substrate for LAT1. nih.gov Experiments in human glioblastoma cells revealed that FET competes with L-tyrosine for transport, and its accumulation is significantly reduced when LAT1 expression is downregulated. nih.gov This indicates that O-alkylated tyrosine derivatives are recognized and transported by LAT1. The transport is stereoselective, with a strong preference for the L-isomer. kanazawa-u.ac.jp

Table 1: Kinetic Parameters of hLAT1 for Tyrosine and its Derivatives

Substrate Km (μM)
L-Tyrosine 29.0 ± 5.1
3-Iodo-L-tyrosine 12.6 ± 6.1
3-Iodo-α-methyl-L-tyrosine 22.6 ± 4.1

Data derived from studies on human L-type amino acid transporter 1 (hLAT1) expressed in Xenopus laevis oocytes. kanazawa-u.ac.jp

A fascinating aspect of the interaction between some tyrosine derivatives and LAT1 is the phenomenon of asymmetric substrate recognition, leading to intracellular trapping. This mechanism has been elucidated for O-(2-[18F]fluoroethyl)-L-tyrosine (FET). nih.gov While FET is efficiently transported into the cell by LAT1, it is a poor substrate for efflux. nih.gov

This asymmetry arises from differential recognition of the substrate by the transporter from the extracellular and intracellular sides. Extracellular FET stimulates the efflux of intracellular amino acids like L-leucine, confirming it as an influx substrate. nih.gov However, once inside the cell, FET is not effectively recognized by the intracellular-facing binding site of LAT1, and therefore does not stimulate the uptake of extracellular amino acids. nih.gov This results in the accumulation of FET within the cell, a process that is not dependent on metabolic changes like protein incorporation. nih.govnih.gov This "trapping" mechanism is crucial for the utility of radiolabeled tyrosine analogs in medical imaging. nih.gov Given the structural similarity, it is plausible that this compound could exhibit a similar asymmetric recognition and trapping by LAT1, though specific studies are required to confirm this.

Enzyme Substrate Specificity and Biotransformation Pathways (in vitro and preclinical models)

The biotransformation of tyrosine and its derivatives is primarily governed by enzymes involved in amino acid metabolism. psu.edu The introduction of the O-2-methylpropyl group can significantly alter the substrate specificity of these enzymes.

Tyrosine aminotransferase (TAT) is a key enzyme that catalyzes the first step in tyrosine catabolism, the transamination of L-tyrosine to p-hydroxyphenylpyruvate. nih.gov Human TAT has a very narrow substrate specificity, showing high activity for L-tyrosine but discriminating significantly against other aromatic amino acids like L-phenylalanine. nih.gov The bulky isobutyl group on the hydroxyl of this compound would likely hinder its ability to fit into the active site of TAT, potentially making it a poor substrate and resistant to this primary metabolic pathway.

Other potential biotransformation pathways could involve cytochrome P450 enzymes, which are known to metabolize a wide range of xenobiotics. frontiersin.org However, specific studies on the enzymatic degradation of this compound are lacking. In the context of drug design, modifications like O-alkylation are often introduced to block metabolic sites and increase the biological half-life of a compound. academie-sciences.fr Therefore, it is plausible that this compound exhibits increased stability against enzymatic degradation compared to L-tyrosine.

Modulation of Protein Structure and Function through Tyrosine Ether Incorporations (in vitro studies)

The incorporation of non-canonical amino acids like this compound into proteins can modulate their structure and function. This is an area of active research in protein engineering and synthetic biology. nih.gov

The phenolic hydroxyl group of tyrosine is a versatile mediator of molecular interactions, capable of acting as both a hydrogen bond donor and acceptor. sigmaaldrich.cnattoworld.de This property is critical for many protein-protein interactions and for the binding of substrates and inhibitors. nih.govsigmaaldrich.cn The formation of an ether linkage, as in this compound, eliminates the hydroxyl group's ability to donate a hydrogen bond, while the ether oxygen can still act as a hydrogen bond acceptor.

This alteration can have a profound impact on molecular recognition. Replacing a key tyrosine residue with its O-alkylated analog could disrupt a critical hydrogen bond network at a binding interface, potentially weakening or abolishing the interaction. Conversely, the introduction of the bulky, hydrophobic isobutyl group could create new, favorable van der Waals or hydrophobic interactions that might enhance binding to a specific partner. nih.gov The precise effect would be highly dependent on the local environment of the binding site. Studies on minimalist synthetic binding proteins have highlighted the dominant role of tyrosine in mediating molecular contacts, underscoring the significance of modifications to this residue. nih.gov

However, the increased hydrophobicity of the O-2-methylpropyl group could lead to its preferential burial within the protein's core. sigmaaldrich.cn This hydrophobic effect could, in some cases, compensate for the loss of a hydrogen bond and potentially even increase stability, depending on the specific structural context. Theoretical modeling and in vitro studies using proteins where tyrosine is substituted with this compound would be necessary to quantify the energetic consequences of such a substitution on protein folding and stability. For example, studies have shown that replacing tyrosine with phenylalanine (which also lacks the hydroxyl group) can lead to decreases in protein stability, with the magnitude of the effect depending on whether the original tyrosine was involved in a hydrogen bond. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
L-tyrosine
O-(2-[18F]fluoroethyl)-L-tyrosine (FET)
L-leucine
3-iodo-L-tyrosine
3-Iodo-α-methyl-L-tyrosine
p-hydroxyphenylpyruvate

Influence on Analogous Intracellular Signaling Pathways (e.g., phosphorylation, sulfation) in Cell Lines

The substitution of the hydrogen atom on the hydroxyl group of L-tyrosine with a 2-methylpropyl group to form this compound fundamentally alters its potential to participate in key intracellular signaling pathways, namely phosphorylation and sulfation. L-tyrosine is a critical substrate for protein kinases and tyrosylprotein sulfotransferases, enzymes that catalyze these respective post-translational modifications. sigmaaldrich.cnsigmaaldrich.com

Phosphorylation:

Protein tyrosine phosphorylation is a pivotal mechanism in signal transduction, governing processes such as cell growth, differentiation, migration, and gene regulation. sigmaaldrich.cnsigmaaldrich.com The process involves the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of a tyrosine residue within a protein, a reaction mediated by protein tyrosine kinases. mdpi.com The presence of the 2-methylpropyl ether linkage in this compound blocks the hydroxyl group, which is the site of phosphorylation. Consequently, this compound itself cannot be phosphorylated.

Should this compound be incorporated into cellular proteins, it would prevent those specific tyrosine sites from being phosphorylated. This could potentially disrupt signaling pathways that are dependent on the phosphorylation of specific tyrosine residues. For instance, studies on O-phospho-L-tyrosine, a phosphorylated form of tyrosine, have shown that it can inhibit the growth of human renal and breast carcinoma cells by activating protein tyrosine phosphatases, which dephosphorylate tyrosine residues. nih.gov This highlights the critical role of the availability of the tyrosine hydroxyl group for phosphorylation in cellular processes.

Sulfation:

Tyrosine O-sulfation is another significant post-translational modification that occurs in the trans-Golgi network and is catalyzed by tyrosylprotein sulfotransferases (TPSTs). mpi-cbg.demdpi.com This modification is crucial for various protein-protein interactions and has been implicated in processes like leukocyte adhesion and viral entry into cells. mdpi.com The reaction involves the transfer of a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of a tyrosine residue. mpi-cbg.deprotpi.ch

Similar to phosphorylation, the hydroxyl group of tyrosine is essential for sulfation. The 2-methylpropyl group in this compound occupies this position, thereby rendering it incapable of being sulfated. cymitquimica.com If this compound were to be integrated into proteins, it would lead to the absence of sulfation at those sites, which could impair the biological function of proteins that rely on this modification for their activity.

Metabolic Fate and Stability Studies in Biological Research Models (e.g., plasma, tissue homogenates, in vitro metabolic stability)

In Vitro Metabolic Stability:

The stability of a compound is often initially evaluated using in vitro systems such as liver microsomes or tissue homogenates. These systems contain a variety of metabolic enzymes that can predict the in vivo clearance of a drug. solvobiotech.com For instance, the metabolic stability of compounds is often reported as the in vitro half-life (t½) and intrinsic clearance (CLint). plos.orgnih.gov

Studies on related tyrosine-based prodrugs have provided some indication of the stability of modified tyrosine molecules. For example, a study on tyrosine-based esters of cyclic cidofovir (B1669016) and its adenine (B156593) analog demonstrated a wide range of half-lives in rat intestinal homogenate, from less than 30 minutes to over 1700 minutes. nih.gov Notably, in that study, changing a methyl ester to an iso-propyl group enhanced the chemical stability of the compound, likely due to increased resistance to nucleophilic attack. nih.gov This suggests that the isobutyl group (a 2-methylpropyl group) in this compound might also confer a degree of metabolic stability to the ether linkage.

Furthermore, studies on another O-alkylated L-tyrosine analog, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), have shown that it remains intact in tissue homogenates of the pancreas, brain, and tumors, as well as in plasma samples. nih.gov This high metabolic stability is a key feature for its use as a PET tracer. It was also observed that [18F]FET is not incorporated into proteins. nih.gov

Plasma Stability:

The stability of this compound in plasma is crucial for its bioavailability and distribution. A study on tyrosine-based prodrugs showed that an (L)-Tyr-NHiBu derivative was converted in rat or mouse plasma into two active metabolites. nih.gov This indicates that while the core amino acid structure might be recognized by enzymes, the specific modifications influence the rate and pathway of metabolism.

Tissue Homogenates:

Tissue homogenates, particularly from the liver, which is the primary site of drug metabolism, are used to assess the susceptibility of a compound to enzymatic degradation. The stability in these systems provides an indication of the first-pass metabolism a compound might undergo. Based on the high stability of the analogous compound [18F]FET in various tissue homogenates, it is plausible that this compound would also exhibit considerable stability. nih.gov

The metabolic fate of this compound would likely involve enzymatic processes targeting the ether bond, although this is generally a stable linkage. The primary routes of metabolism for amino acid derivatives can include deamination, decarboxylation, and modification of the side chain. The presence of the 2-methylpropyl group may hinder access of enzymes to the aromatic ring, potentially slowing down metabolism compared to unmodified L-tyrosine.

Below is a hypothetical data table summarizing the expected metabolic stability of this compound based on findings for analogous compounds.

Table 1: Predicted Metabolic Stability of this compound in Biological Models

Biological Model Predicted Stability Rationale/Supporting Evidence
Plasma High High stability observed for the analogous compound O-(2-[18F]fluoroethyl)-L-tyrosine in plasma. nih.gov
Rat Liver Microsomes Moderate to High The 2-methylpropyl group may sterically hinder enzymatic attack. Studies on other compounds show that such modifications can enhance stability. nih.gov
Rat Intestinal Homogenate Moderate Tyrosine-based prodrugs have shown variable but sometimes significant stability in this model system. nih.gov
Brain Tissue Homogenate High O-(2-[18F]fluoroethyl)-L-tyrosine remained intact in brain tissue homogenates. nih.gov

Design and Synthesis of O 2 Methylpropyl L Tyrosine Derivatives for Advanced Research Applications

Modifications at the Amino and Carboxyl Termini

The amino and carboxyl groups of O-(2-Methylpropyl)-L-tyrosine are primary sites for chemical modification, allowing for the fine-tuning of its physicochemical properties and its incorporation into larger molecular architectures.

Esterification of the carboxyl terminus and amidation at the amino terminus are fundamental strategies for altering the polarity, reactivity, and bioavailability of this compound. These modifications are critical for creating prodrugs or tailoring the molecule for specific chemical environments.

Esterification of tyrosine and its derivatives is a common method to increase lipophilicity, which can enhance cell membrane permeability. mdpi.comresearchgate.net For instance, the synthesis of tyrosine alkyl esters can be achieved through various catalytic methods. mdpi.com The esterification of the α-carboxylic group can be performed using different aliphatic and cyclic alcohols. academie-sciences.fr A general approach involves reacting L-tyrosine with an alcohol in the presence of an acid catalyst like para-toluene sulfonic acid. academie-sciences.fr A similar strategy can be applied to this compound. For example, reacting it with methanol in the presence of thionyl chloride can yield the corresponding methyl ester hydrochloride. google.com

Amidation, the formation of an amide bond at the amino or carboxyl group, is another key modification. N-Acyl derivatives can be synthesized by condensing the amino group with fatty acids, often using coupling reagents. academie-sciences.fr Conversely, amidation of the carboxyl group can be achieved by coupling it with various amines. These modifications not only alter polarity but also introduce new functional handles for further derivatization.

Table 1: Representative Esterification and Amidation Reactions for Tyrosine Derivatives

Modification TypeReagents and ConditionsProduct TypeKey Outcome
Esterification Alcohol (e.g., Methanol), Thionyl ChlorideCarboxyl EsterIncreased lipophilicity
Esterification Fatty Alcohols, p-Toluene Sulfonic AcidCarboxyl EsterCreation of lipophilic prodrug candidates mdpi.comresearchgate.net
N-Acylation Fatty Acid Chlorides, Triethylamine, DMAPN-Acyl AmideModified polarity and surfactant properties academie-sciences.fr
C-Terminal Amidation Amine, Coupling Reagents (e.g., BOP, HBTU)Carboxyl AmideAltered solubility and biological stability

Incorporating this compound into peptides is essential for bioconjugation research and for studying peptide structure and function. The unique isobutyl group can serve as a subtle probe or a protective group, preventing the phenolic hydroxyl from participating in certain reactions.

Standard solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods can be used to form peptide bonds involving the amino or carboxyl group of this compound. This allows for its site-specific incorporation into oligopeptides.

Aromatic Ring Modifications for Structure-Activity Relationship (SAR) Studies

Modifying the aromatic ring of this compound is a powerful strategy for conducting structure-activity relationship (SAR) studies. Introducing substituents like halogens or hydroxyl groups can systematically alter the electronic and steric properties of the molecule, providing insights into its interaction with biological targets. nih.gov

Common modifications include:

Halogenation: Introducing fluorine, chlorine, or bromine atoms can alter the molecule's lipophilicity and electronic distribution, potentially enhancing binding affinity or metabolic stability.

Hydroxylation: Adding hydroxyl groups can increase hydrophilicity and introduce new hydrogen bonding capabilities.

Alkylation/Arylation: Suzuki coupling and other cross-coupling reactions can be used to attach various alkyl or aryl groups, exploring the steric requirements of a binding pocket. nih.gov

These SAR studies are crucial for optimizing the biological activity of molecules derived from this compound, for example, in the development of inhibitors for specific enzymes like meprin α. researchgate.net

Incorporation into Peptidomimetic Scaffolds for Receptor Binding Investigations

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov Unnatural amino acids like this compound are valuable building blocks in the design of peptidomimetics.

The incorporation of modified tyrosine analogs, such as 2',6'-dimethyl-L-tyrosine, into peptidomimetic scaffolds has been successfully used in the development of synthetic opioid ligands with superior potency. nih.gov The isobutyl group of this compound can serve a similar purpose, acting as a steric shield or a lipophilic element that influences the conformation of the scaffold and its interaction with a receptor. By incorporating this derivative into scaffolds like tetrahydroquinolines, researchers can investigate the binding requirements of receptors such as the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. nih.gov

Development of Fluorescent or Spin-Labeled Probes for Live-Cell Imaging Research

Fluorescent probes are indispensable tools for visualizing molecular processes within living cells. nih.govucsd.edu this compound can serve as a scaffold for the development of such probes. The synthesis involves covalently attaching a fluorophore (a fluorescent dye) to the amino acid structure.

The design of a useful probe must consider several factors:

Delivery: The probe must be able to cross the cell membrane. ucsd.edu This can be facilitated by the inherent properties of the molecule or by attaching cell-penetrating peptides.

Targeting: The probe should selectively interact with a specific ion, molecule, or organelle. ucsd.edu

Detectability: The attached fluorophore must have suitable spectroscopic properties, such as high quantum yield and photostability. lubio.ch

Strategies to create such probes include linking this compound to common fluorophores like rhodamine or fluorescein derivatives. nih.gov To minimize non-specific accumulation in organelles, which can cause false signals, design strategies such as conjugation with bioisosteres can be employed. rsc.org

Table 2: Design Considerations for Fluorescent Probes

Design CriterionDescriptionSynthetic Strategy Example
Cell Permeability The ability of the probe to enter living cells.Increase lipophilicity through esterification; attach cell-penetrating peptides.
Target Specificity Selective binding to the intended biological target.Incorporate the probe into a ligand or peptide sequence with known binding affinity.
Signal Strength Bright and stable fluorescence emission for clear imaging.Choose a fluorophore with high quantum yield and photostability (e.g., silicon-rhodamine). lubio.ch
Low Background Minimal non-specific binding or accumulation.Conjugate with bioisosteres to suppress undesired organelle accumulation. rsc.org

Hybrid Molecule Design for Multi-Targeted Research Probes

The molecular hybridization approach involves combining two or more distinct pharmacophoric units into a single molecule. nih.gov This strategy is used to create agents that can interact with multiple biological targets, potentially leading to synergistic effects, reduced side effects, and a lower likelihood of drug resistance. nih.gov

This compound can be a key component in the design of such hybrid molecules. For example, it could be linked to another bioactive scaffold known to inhibit a different target. This is a rational design approach used in the development of novel anticancer agents that might target multiple pathways, such as Mer-tyrosine kinase (MERTK) and other critical proteins. nih.govresearchgate.net The synthesis of these hybrids involves multi-step reactions to covalently link the different pharmacophores, creating a novel chemical entity with potentially enhanced or unique biological activities. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, semi-empirical methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic structure and predicting the reactivity of "O-(2-Methylpropyl)-L-tyrosine". globalresearchonline.net These methods can determine optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. globalresearchonline.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions (e.g., with LAT1)

Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational landscape of molecules and their interactions with proteins over time. For "this compound," MD simulations could provide detailed insights into its flexibility and how it binds to transporters like the L-type amino acid transporter 1 (LAT1). nih.gov

LAT1 is a crucial transporter for large neutral amino acids and is highly expressed at the blood-brain barrier. nih.gov Understanding the interaction between "this compound" and LAT1 is vital for its potential application as a research tool. MD simulations can reveal the dynamic nature of this interaction, identifying key residues in the LAT1 binding pocket that stabilize the ligand. For example, in studies of other LAT1 ligands, MD simulations have highlighted the importance of specific residues in forming stabilizing interactions like π-stacking. nih.gov Such simulations can also help in understanding the mechanisms of substrate transport and inhibition. nih.gov

While direct MD simulation results for "this compound" were not found, the methodology is well-established for studying similar amino acid derivatives and their interactions with transporters. capes.gov.brscience.gov

Docking Studies to Predict Binding Affinities with Target Proteins and Transporters

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. seejph.com It is widely used to estimate the binding affinity of ligands to their target proteins. For "this compound," docking studies would be essential to predict its binding affinity for transporters like LAT1. nih.gov

Docking algorithms can screen large libraries of compounds and rank them based on their predicted binding scores. msptm.org This information is valuable for identifying potential inhibitors or substrates for a given target. seejph.commsptm.org In the context of LAT1, docking studies have been used to identify key interactions between ligands and the transporter's binding site, guiding the design of new molecules with improved affinity and selectivity. nih.gov For example, studies on other compounds have shown interactions with specific residues like Arg99, Arg124, and Lys125. msptm.org Although specific docking data for "this compound" is not available in the provided results, this method would be a critical step in evaluating its potential as a LAT1 ligand.

Table 1: Key Amino Acid Residues in Transporter Binding Sites Identified in Docking Studies of Similar Compounds

Protein Target Key Interacting Residues Type of Interaction
SARS-CoV-2 Nsp1 Glu36, Arg99, Arg124, Lys125 Hydrophobic, Hydrogen Bonding, π-cation
Thrombin Not specified Not specified

This table is illustrative of the types of data obtained from docking studies on other molecules, as specific data for this compound was not found.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Rational Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable tools for the rational design of new derivatives with enhanced properties. researchgate.net

A QSAR study for "this compound" would involve compiling a dataset of structurally related compounds with their corresponding biological activities (e.g., binding affinity to LAT1). nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. nih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives of "this compound," thereby guiding the design of molecules with improved potency or other desired characteristics. researchgate.net While a specific QSAR model for this compound is not detailed in the search results, the principles of QSAR are widely applied in drug discovery and medicinal chemistry for lead optimization. researchgate.net

In Silico Prediction of Key Biological Properties (relevant for research tool development, e.g., blood-brain barrier permeability in models)

In silico prediction of key biological properties is a crucial aspect of modern research tool development, allowing for the early assessment of a compound's potential. arxiv.orgfrontiersin.org For "this compound," predicting properties like blood-brain barrier (BBB) permeability is of high importance, especially if it is being considered for neurological research applications. researchgate.netresearchgate.net

Various computational models exist to predict BBB permeability, often expressed as the logBB value (the logarithmic ratio of the concentration of a compound in the brain to that in the blood). nih.govresearchgate.net These models typically use a range of molecular descriptors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. frontiersin.org A positive logBB value generally indicates that the concentration in the brain is higher than in the blood. frontiersin.org For a compound to passively cross the BBB, a logP value between 1 and 3.5 is often considered favorable. researchgate.net

While specific in silico predictions for "this compound" are not provided, its structural features, including the 2-methylpropyl group which may increase lipophilicity, suggest that such predictive studies would be highly informative. cymitquimica.com

Table 2: Key Parameters for In Silico Prediction of Blood-Brain Barrier Permeability

Parameter Description Relevance to BBB Permeability
logBB Logarithmic ratio of brain to blood concentration. A primary quantitative measure of BBB penetration. nih.govresearchgate.net
logP Octanol-water partition coefficient. A measure of lipophilicity; optimal range often cited for passive diffusion. frontiersin.orgresearchgate.net
Molecular Weight The mass of a molecule. Smaller molecules generally show better permeability. frontiersin.org
Hydrogen Bond Donors/Acceptors The number of N-H or O-H bonds and N or O atoms. Fewer hydrogen bonds are generally associated with better BBB penetration. frontiersin.org

| Polar Surface Area (PSA) | The surface sum over all polar atoms. | A descriptor related to hydrogen bonding capacity and polarity. |

Potential Applications As Research Tools and Probes

Tracers for Imaging Amino Acid Transport in Preclinical Models (e.g., PET/SPECT analogs)

Radiolabeled amino acids are crucial for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, particularly in oncology. researchgate.netmdpi.com These imaging techniques rely on the increased metabolic rate of tumor cells, which often exhibit upregulated amino acid transport systems. nih.gov Analogs of L-tyrosine, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), have been successfully developed and are used for imaging brain tumors and differentiating them from inflammatory processes. nih.govbmoc-spb.rudntb.gov.uaclinicaltrials.govnih.gov

The development of radiolabeled versions of O-(2-Methylpropyl)-L-tyrosine could offer new possibilities for PET and SPECT imaging. The 2-methylpropyl group might influence the compound's affinity for specific amino acid transporters, potentially leading to tracers with improved specificity and imaging characteristics for certain types of cancers or neurological conditions. Research in this area would involve the synthesis of radiolabeled this compound and its evaluation in preclinical models to determine its biodistribution, tumor uptake, and clearance kinetics. researchgate.netnih.govresearchgate.net

RadiotracerApplicationImaging Modality
L-[methyl-11C]methionine (Met)CNS tumor diagnosis bmoc-spb.ruPET/CT
O-2-[18F]fluoroethyl-L-tyrosine (FET)Imaging of cerebral gliomas bmoc-spb.ru, differentiation of tumor from inflammation nih.govPET/CT
[18F]fluoro-L-dopaNeuroimaging, potential for melanoma and breast tumor imaging researchgate.netPET

Chemical Biology Tools for Investigating Tyrosine Metabolism and Signaling Pathways

Tyrosine is a precursor for the synthesis of critical biomolecules, including neurotransmitters like dopamine (B1211576) and hormones such as thyroxine. nih.govcreative-proteomics.com The metabolic pathways involving tyrosine are complex and tightly regulated. nih.govumich.edu this compound can serve as a chemical probe to investigate these pathways. By introducing the 2-methylpropyl group, researchers can study how this modification affects the recognition and processing of the tyrosine molecule by various enzymes and receptors involved in its metabolism. cymitquimica.com

For instance, studies could explore whether this compound acts as a substrate or inhibitor of key enzymes like tyrosine hydroxylase or tyrosinase. creative-proteomics.commdpi.com Such investigations can provide insights into the active site architecture of these enzymes and the structural requirements for substrate binding. Furthermore, this compound could be used to probe signaling pathways that are regulated by tyrosine phosphorylation, a fundamental mechanism in cellular communication. creative-proteomics.comresearchgate.net

Substrates for Enzyme Assays and Mechanistic Studies of Biocatalysis

Enzyme assays are fundamental tools in biochemistry for studying enzyme kinetics and inhibition. This compound can be employed as a substrate in assays for enzymes that act on tyrosine or its derivatives, such as L-amino acid oxidase. nih.gov By comparing the enzymatic activity with this compound to that with the natural substrate L-tyrosine, researchers can elucidate the impact of the O-alkylation on enzyme-substrate interactions and catalytic efficiency. scispace.comsigmaaldrich.com

Mechanistic studies using modified substrates like this compound can reveal details about the catalytic mechanism of an enzyme. For example, determining the kinetic parameters (Km and Vmax) for the enzymatic conversion of this compound can provide quantitative data on how the 2-methylpropyl group influences substrate binding and turnover. nih.gov

Building Blocks for Combinatorial Chemistry Libraries in Early-Stage Drug Discovery Research

Combinatorial chemistry is a powerful strategy for generating large libraries of diverse compounds for high-throughput screening in drug discovery. researchgate.netgoogle.comgoogle.com Amino acids and their derivatives are valuable building blocks for creating peptide and peptidomimetic libraries. bham.ac.ukmdpi.com this compound, with its unique side chain, can be incorporated into these libraries to increase their structural diversity. cymitquimica.com

The introduction of the 2-methylpropyl group can modulate the pharmacological properties of the resulting compounds, such as their binding affinity to target proteins and their metabolic stability. cymitquimica.com By including this compound in combinatorial syntheses, researchers can explore a broader chemical space and potentially identify novel lead compounds for various therapeutic targets. google.com

Probes for Investigating Membrane Permeability and Cellular Uptake Mechanisms in Model Systems

The ability of a molecule to cross cell membranes is a critical factor for its biological activity. google.com The lipophilicity of a compound, which is influenced by its chemical structure, plays a significant role in its membrane permeability. cymitquimica.com The 2-methylpropyl group in this compound increases its lipophilicity compared to L-tyrosine, which may affect its transport across cellular membranes. cymitquimica.com

Future Research Directions and Unexplored Avenues

High-Throughput Screening of Derivatives for Novel Biological Activities in Research Models (in vitro)

High-Throughput Screening (HTE or HTS) is a critical methodology in modern drug discovery and chemical biology, allowing for the rapid assessment of large libraries of compounds for specific biological activities. acs.org The application of HTS to derivatives of O-(2-Methylpropyl)-L-tyrosine could unveil novel pharmacological properties. Future research should focus on creating diverse chemical libraries based on the this compound scaffold. Modifications could be systematically introduced at the amino, carboxylic, or aromatic ring positions to generate a wide array of analogues.

These libraries can be screened against various biological targets in vitro. For instance, considering that L-tyrosine is a precursor to neurotransmitters, initial screens could target receptors and enzymes within catecholaminergic pathways. cuni.cz Furthermore, given that some amino acid derivatives exhibit antimicrobial or antiproliferative activities, screening against bacterial cultures, fungal strains, and cancer cell lines could be a fruitful endeavor. academie-sciences.fr The development of fluorescence-based biosensors, which have been successfully used to screen for high-yield L-tyrosine producing strains, could be adapted to create sensitive assays for screening the biological effects of these new derivatives. nih.gov

Table 1: Potential High-Throughput Screening Strategies for this compound Derivatives

Screening Target Assay Type Potential Application Area Rationale
Enzymes Enzyme Inhibition Assay Neuropharmacology, Oncology L-tyrosine is a key substrate for enzymes like tyrosine hydroxylase. cuni.cz
Receptors Receptor Binding Assay Signal Transduction Research Derivatives may act as agonists or antagonists at various receptor sites.
Cell Lines Cell Viability/Proliferation Assay Anticancer Research Many bioactive compounds exhibit cytotoxic effects on cancer cells. academie-sciences.fr

| Microorganisms | Antimicrobial Susceptibility Test | Infectious Disease Research | Novel amino acid structures can interfere with microbial metabolic pathways. |

Integration with Omics Technologies (e.g., metabolomics, proteomics) for System-Level Understanding

To gain a comprehensive understanding of the biological impact of this compound and its derivatives, integration with "omics" technologies is essential. Metabolomics and proteomics, in particular, can provide a system-level view of the cellular response to these novel compounds. frontiersin.org Isotope-labeled versions of this compound, such as with ¹⁵N, could be synthesized for use in metabolomic studies to trace the compound's metabolic fate and its influence on endogenous metabolic pathways. isotope.com

By exposing model systems (e.g., cell cultures or organisms) to the compound and subsequently analyzing the changes in the proteome and metabolome, researchers can identify which proteins and metabolic pathways are affected. frontiersin.org For example, a proteomics approach could reveal alterations in the expression levels of proteins involved in signal transduction or cellular stress responses. researcher.life A metabolomics workflow could identify perturbations in amino acid metabolism or related pathways. nih.gov This integrated approach provides a powerful method for hypothesis generation, elucidating mechanisms of action, and identifying potential biomarkers of effect. frontiersin.org However, it is important to note that such omics studies can be limited by the number of samples and the coverage of metabolites or proteins, sometimes requiring validation with targeted methods. frontiersin.org

Exploration of Advanced Materials Science Applications for Derivatives (e.g., self-assembling systems for delivery in research)

Amino acid-based surfactants are known for their interesting physicochemical properties, which can lead to applications in materials science. academie-sciences.fr Derivatives of L-tyrosine have been used to create surfactants and other materials. academie-sciences.fr The unique structure of this compound, with its hydrophobic isobutyl group and hydrophilic amino acid backbone, makes it an attractive candidate for the development of self-assembling systems.

Future research could investigate the ability of this compound and its further derivatives to form micelles, vesicles, or hydrogels. These self-assembled nanostructures could be explored as potential delivery vehicles in research settings. For example, they could be used to encapsulate and deliver other molecules of interest in in vitro experiments. The study of how modifications to the chemical structure (e.g., altering the alkyl chain length or adding other functional groups) affect the critical micelle concentration (CMC) and the morphology of the resulting assemblies would be a key research focus. academie-sciences.fr

Development of Novel Analytical Methods for Enhanced Detection and Quantification in Complex Biological Matrices

The ability to accurately detect and quantify this compound and its metabolites in complex biological matrices like plasma, urine, or tissue homogenates is crucial for any in-depth biological study. cuni.cz While methods like High-Performance Liquid Chromatography (HPLC) are standard for amino acid analysis, specific methods for this novel compound need to be developed and validated. cuni.cznih.gov

Future work should focus on creating sensitive and specific analytical techniques. This could involve derivatization of the amino group to attach a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence spectroscopy. researchgate.netresearchgate.net For instance, 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) is a reagent used for the spectrophotometric analysis of compounds with primary or secondary amino groups. researchgate.net Furthermore, the development of liquid chromatography-mass spectrometry (LC-MS) methods would offer high selectivity and sensitivity, allowing for the simultaneous quantification of the parent compound and its potential metabolites. nih.gov The validation of such methods would need to assess parameters like linearity, precision, accuracy, and robustness to ensure reliable results. nih.gov

Table 2: Comparison of Potential Analytical Methods for this compound

Method Principle Potential Advantages Potential Challenges
HPLC with UV Detection Chromatographic separation followed by UV absorbance measurement. Widely available, robust. nih.gov May require derivatization for sensitivity; potential for interference. researchgate.net
HPLC with Fluorescence Detection Derivatization with a fluorophore followed by chromatographic separation and fluorescence measurement. High sensitivity and selectivity. researchgate.net Derivatization step adds complexity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation coupled with mass-based detection. Very high sensitivity and specificity; can identify metabolites. nih.gov Higher equipment cost and complexity.

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass detection. | High resolution for certain compounds. | Requires derivatization to increase volatility, which can be time-consuming. cuni.cz |

Comprehensive Exploration of Stereoisomeric Effects on Biological Interactions in Model Systems

Chirality plays a pivotal role in the biological activity of many molecules, as biological systems are inherently chiral. nih.gov this compound is the L-enantiomer. The synthesis and study of its D-enantiomer, O-(2-Methylpropyl)-D-tyrosine, is a critical and unexplored avenue of research. The biological activity and metabolic fate of the two enantiomers could differ significantly.

In many cases, one enantiomer of a chiral drug is active while the other is inactive or may even have undesirable effects. researchgate.net Research has shown that substituting an L-amino acid with a D-amino acid in a prodrug structure can significantly increase its enzymatic stability. nih.gov Therefore, a comprehensive study comparing the biological interactions of the L- and D-isomers of this compound is warranted. This would involve separate in vitro screening of each isomer, comparative metabolic studies, and evaluation of their interactions with chiral targets like enzymes and receptors. Such studies would provide fundamental insights into the stereochemical requirements for the biological activity of this class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing O-(2-Methylpropyl)-L-tyrosine with high purity?

  • Methodology :

  • Protection of functional groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group of L-tyrosine. The carboxyl group can be esterified (e.g., methyl or tert-butyl ester) to prevent side reactions .
  • Alkylation : React the protected tyrosine with 2-methylpropyl bromide or iodide in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst like Kryptofix 222 to facilitate nucleophilic substitution at the phenolic oxygen .
  • Deprotection and purification : Remove protecting groups under acidic or basic conditions, followed by purification via reverse-phase HPLC or column chromatography. Confirm purity using LC-MS and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to verify substitution at the phenolic oxygen (e.g., disappearance of the tyrosine hydroxyl proton and emergence of alkyl group signals) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic pattern alignment with the expected formula (e.g., C14H21NO3\text{C}_{14}\text{H}_{21}\text{NO}_3) .
  • HPLC with UV/Vis detection : Assess purity (>98%) using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodology :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store lyophilized powder at -20°C to prevent hydrolysis .
  • Light and humidity sensitivity : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring .

Advanced Research Questions

Q. What experimental designs are suitable for studying the cellular uptake mechanisms of this compound compared to other tyrosine derivatives?

  • Methodology :

  • Competitive inhibition assays : Incubate glioblastoma cells (e.g., U87-MG) with 3H^3H-labeled this compound and excess unmodified L-tyrosine or LAT1 transporter inhibitors (e.g., BCH). Measure uptake via scintillation counting .
  • Kinetic modeling : Compare KmK_m and VmaxV_{max} values with O-(2-Fluoroethyl)-L-tyrosine (FET) to assess transporter affinity differences .

Q. How can this compound be integrated into positron emission tomography (PET) tracer development despite its lack of fluorine-18?

  • Methodology :

  • Radiolabeling alternatives : Explore 11C^{11}C-labeling at the methylpropyl group via 11CH3I^{11}CH_3I alkylation. Optimize reaction time and temperature to maximize radiochemical yield (>20%) .
  • Comparative biodistribution studies : Use murine models to compare pharmacokinetics with FET, focusing on blood-brain barrier penetration and tumor-to-background ratios .

Q. What strategies resolve contradictions in reported enzymatic interactions of this compound with tyrosine kinases?

  • Methodology :

  • Crystallographic studies : Co-crystallize the compound with Abl or EGFR kinases to identify binding modes and steric clashes caused by the methylpropyl group .
  • Enzyme kinetics : Measure IC50IC_{50} values using fluorescence-based kinase assays under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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O-(2-Methylpropyl)-L-tyrosine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.